Topoisomerase II Inhibition Potency: Resistomycin vs. Doxorubicin
In a direct head-to-head assay, resistomycin inhibited Topoisomerase II (Topo II) activity with an IC₅₀ of 21.48 nM, which is superior to the clinically used Topo II inhibitor doxorubicin (IC₅₀ = 30.16 nM) [1]. This indicates a more potent inhibition of the target enzyme in vitro. The unique binding profile, dominated by van der Waals and hydrophobic interactions, distinguishes resistomycin from classical Topo II poisons [1].
| Evidence Dimension | In vitro Topoisomerase II inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 21.48 nM |
| Comparator Or Baseline | Doxorubicin: 30.16 nM |
| Quantified Difference | ~1.4-fold lower IC₅₀ for resistomycin |
| Conditions | Cell-free Topo II activity assay |
Why This Matters
For researchers investigating Topo II as a therapeutic target, resistomycin offers superior on-target potency in this cell-free system compared to a standard-of-care agent.
- [1] Author(s) (2025). Resistomycin as a DNA-targeted topoisomerase II inhibitor: Computational and mechanistic insights into its anticancer potential. Journal of Chemical Research, 2025. View Source
